3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one
Description
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Properties
IUPAC Name |
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2/c1-12-4-2-7-15(10-12)24-9-8-16(25)17(22-24)19-21-18(23-26-19)13-5-3-6-14(20)11-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPFUQZSDGHTEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one is a derivative of the oxadiazole class, which has gained attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.
Structure and Properties
The compound features a complex structure that includes a pyridazinone core and an oxadiazole moiety. The presence of the 3-fluorophenyl group and m-tolyl substituent may influence its biological activity through electronic effects and steric hindrance.
Biological Activity Overview
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Anticancer Activity :
- Oxadiazole derivatives have been extensively studied for their anticancer properties. The scaffold is known to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation.
- Recent studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. For instance, derivatives showed IC50 values ranging from 0.12 to 2.78 µM against these cell lines, demonstrating their potential as effective anticancer agents .
-
Mechanisms of Action :
- The anticancer effects are attributed to multiple mechanisms:
- Inhibition of Key Enzymes : Many oxadiazole derivatives inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
- Induction of Apoptosis : Flow cytometry analyses have shown that certain derivatives can induce apoptosis in cancer cells by increasing caspase-3/7 activity .
- Cell Cycle Arrest : Compounds have been observed to cause cell cycle arrest at the G1 phase in MCF-7 cells, further implicating their role in inhibiting tumor growth .
- The anticancer effects are attributed to multiple mechanisms:
Case Studies
Several studies have highlighted the biological activity of oxadiazole derivatives similar to our compound:
- Study 1 : A series of 1,2,4-oxadiazole derivatives were synthesized and tested against MCF-7 and HCT-116 cell lines. The most active compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Study 2 : Molecular docking studies indicated strong interactions between oxadiazole derivatives and target proteins associated with cancer progression. The binding affinities suggested that these compounds could serve as leads for drug development targeting specific oncogenic pathways .
Data Table: Biological Activity Comparison
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | HDAC inhibition |
| Compound B | HCT-116 | 0.78 | Apoptosis induction |
| Our Compound | MCF-7 | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
